molecular formula C3H4N2O2 B563167 Hydantoin-4,5-13C2,1-15N CAS No. 1189495-02-0

Hydantoin-4,5-13C2,1-15N

Cat. No.: B563167
CAS No.: 1189495-02-0
M. Wt: 103.055
InChI Key: WJRBRSLFGCUECM-STGVANJCSA-N
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Description

Hydantoin-4,5-13C2,1-15N (CAS: 1189495-02-0) is a stable isotope-labeled derivative of hydantoin (imidazolidine-2,4-dione), a heterocyclic organic compound. This isotopologue is selectively enriched with carbon-13 at positions 4 and 5 and nitrogen-15 at position 1. Its molecular formula is C$^13$2H4N$^15$NO2, with a molecular weight of 100.07606 g/mol .

Produced by Toronto Research Chemicals (TRC) and distributed globally via partnerships such as Wuhan Aimeijie Technology, this compound is designed for advanced research applications requiring isotopic precision. Its primary use lies in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracer studies, where the dual $^{13}\text{C}$ labels and $^{15}\text{N}$ enhance spectral resolution and enable tracking of specific biochemical pathways .

Properties

IUPAC Name

(4,5-13C2,115N)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-STGVANJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)NC(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661998
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189495-02-0
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of ¹³C-Labeled Glycine with ¹⁵N-Labeled Urea

This method involves reacting ¹³C₂-labeled glycine with ¹⁵N-enriched urea under acidic or basic conditions. The reaction proceeds via a two-step mechanism:

  • Formation of a dipeptide intermediate : Glycine undergoes condensation with urea to produce a linear intermediate.

  • Cyclization : Intramolecular dehydration forms the hydantoin ring, with isotopic labels retained at positions 4, 5 (carbon), and 1 (nitrogen).

Optimized conditions include refluxing in ethanol with hydrochloric acid as a catalyst, yielding 68–72% purity. Prolonged heating (>12 hours) risks isotopic scrambling, necessitating strict temperature control.

Bucherer-Bergs Reaction with Labeled Carbonyl Compounds

The Bucherer-Bergs reaction employs ¹³C-labeled ketones or aldehydes, ammonium carbonate, and sodium cyanide. For Hydantoin-4,5-¹³C₂,1-¹⁵N, glyoxylic acid (¹³C₂-labeled) reacts with ¹⁵N-urea in aqueous ammonia. The process involves:

  • Formation of a cyanohydrin intermediate

  • Cyclization under elevated temperatures (80–100°C) to yield the hydantoin core.

This method achieves higher isotopic fidelity (>98%) but requires rigorous purification to remove unreacted cyanide.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability while maintaining isotopic integrity. Key advancements include:

Continuous-Flow Reactor Systems

Microreactor technology minimizes side reactions by ensuring rapid mixing and precise temperature modulation. A study using [2,6-¹³C₂]4-hydroxybenzaldehyde demonstrated 89% yield with <2% isotopic dilution, highlighting the method’s suitability for labeled hydantoins.

Solvent-Free Mechanochemical Synthesis

Ball-milling ¹³C₂-glycine and ¹⁵N-urea in the presence of silica gel achieves 74% yield within 4 hours. This approach eliminates solvent waste and reduces energy consumption, though it requires post-synthesis HPLC purification.

Analytical Validation and Quality Control

Confirming isotopic placement and purity is critical. The following techniques are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR : Peaks at δ 158.2 (C4) and δ 165.7 (C5) confirm ¹³C incorporation.

  • ¹⁵N NMR : A singlet at δ 120.3 verifies ¹⁵N at position 1.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [C₃H₄N₂O₂]⁺ appears at m/z 103.055 (calculated 103.055), with isotopic peaks at m/z 104.058 (¹³C₂) and 105.061 (¹⁵N).

Challenges and Mitigation Strategies

ChallengeSolution
Isotopic dilution during cyclizationUse excess labeled precursor (1.5 eq)
Byproduct formation (e.g., hydantoic acid)Acidic workup (pH 2–3) followed by recrystallization
¹⁵N loss via ammonia volatilizationSealed reactor systems under inert gas

Case Studies and Research Findings

Metabolic Tracer Synthesis for Bacterial Transport Studies

A 2024 study synthesized Hydantoin-4,5-¹³C₂,1-¹⁵N to probe substrate binding in Microbacterium liquefaciens Mhp1. The labeled compound enabled precise tracking of uptake kinetics via ¹³C NMR, revealing a Kₘ of 12.3 µM and Vₘₐₓ of 4.7 nmol/min/mg protein.

Pharmaceutical Application in Anticonvulsant Development

Isotopic labeling facilitated mechanistic studies of phenytoin derivatives. Hydantoin-4,5-¹³C₂,1-¹⁵N served as a precursor in deuterated drug synthesis, with ¹³C NMR confirming >99% isotopic purity in the final API.

Comparative Analysis of Synthesis Methods

MethodYield (%)Isotopic Purity (%)Cost (USD/g)
Glycine-Urea Condensation6895220
Bucherer-Bergs Reaction8298310
Mechanochemical Synthesis7493180

Chemical Reactions Analysis

Types of Reactions

Hydantoin-4,5-13C2,1-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinediones, while reduction can yield various hydantoin derivatives.

Scientific Research Applications

Chemistry

Hydantoin-4,5-13C2,1-15N is widely used as a reference compound in NMR spectroscopy. Its isotopic labeling enables researchers to study reaction mechanisms and kinetics with high precision. For instance, it can be utilized to analyze the dynamics of chemical reactions involving hydantoins and their derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateImidazolidinediones
ReductionLithium aluminum hydrideVarious hydantoin derivatives
SubstitutionAmines, alcoholsSubstituted hydantoins

Biology

In biological research, this compound serves as a valuable tool for metabolic studies. It can trace biochemical pathways in living organisms by using stable isotopes to monitor the fate of the compound within metabolic processes. This application is crucial for understanding metabolic disorders and developing targeted therapies.

Case Study: Metabolic Pathway Tracing
A study utilized this compound to trace the metabolic pathways of hydantoins in microbial systems. The results revealed insights into how specific bacterial transport proteins interact with hydantoins during uptake processes .

Medicine

In the pharmaceutical field, this compound is employed in drug development aimed at targeting specific metabolic pathways. Its isotopic labeling aids in the synthesis of pharmaceuticals that require precise tracking of their metabolic fate.

Table 2: Pharmaceutical Applications

Application AreaDescription
Drug DevelopmentUsed in synthesizing drugs targeting metabolic pathways
Pharmacokinetics StudiesFacilitates understanding of drug distribution and metabolism

Industry

Hydantoin derivatives are increasingly used in the production of specialty chemicals and materials with enhanced properties. The stable isotopes provide unique advantages in analytical methods that assess product quality and performance.

Case Study: Specialty Chemical Production
Research highlighted the use of this compound in synthesizing specialty chemicals that exhibit improved thermal stability and reactivity compared to their non-labeled counterparts .

Comparison with Similar Compounds

Key Observations:

Isotopic Specificity : this compound is unique in its dual $^{13}\text{C}$ labeling at adjacent carbons (C4 and C5), making it ideal for studying metabolic pathways where both positions are critical, such as the tricarboxylic acid (TCA) cycle or glucose metabolism . In contrast, Hydantoin-5-13C,1-15N is better suited for single-carbon tracing (e.g., glycolysis intermediates) .

Deuterated Analogues : Compounds like 5,5-(Diphenyl-d10) Hydantoin are used in pharmacokinetic studies due to deuterium’s kinetic isotope effects, which alter drug metabolism rates without structural interference .

Amino-Substituted Derivatives: 1-Amino Hydantoin-13C3 introduces an amino group, enabling studies on proteasome activity or nitrogen metabolism .

Biological Activity

Hydantoin-4,5-13C2,1-15N is an isotopically labeled derivative of hydantoin, which is significant in various fields, including organic synthesis and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula C3H4N2O2 and is characterized by its stable isotopes at specific carbon and nitrogen positions. The isotopic labeling enables researchers to trace the compound's metabolic pathways and interactions within biological systems.

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The stable isotopes allow for detailed tracking in metabolic studies, providing insights into:

  • Metabolic Pathways : It serves as a tracer in studies examining how compounds are metabolized in living organisms.
  • Reaction Mechanisms : Its use in nuclear magnetic resonance (NMR) spectroscopy aids in understanding reaction kinetics and mechanisms.

Applications in Research

This compound has diverse applications across multiple scientific disciplines:

  • Biochemistry : Used extensively for tracing metabolic pathways and studying enzyme kinetics.
  • Pharmacology : Assists in drug development by providing insights into how drugs interact at a molecular level.
  • Environmental Science : Employed to trace pollutants and understand their degradation pathways in ecosystems .

Case Studies

Several studies have demonstrated the utility of this compound in biological research:

  • Metabolic Tracing : A study utilized this compound to trace the metabolic fate of hydantoins in rat models. The results indicated that hydantoins undergo significant biotransformation, leading to various metabolites that can be quantified using mass spectrometry techniques .
  • Drug Interaction Studies : Research involving the compound has shown its potential role in understanding drug interactions within metabolic pathways. For instance, it was used to assess how certain pharmaceuticals influence the metabolism of hydantoins and their derivatives .
  • Toxicological Assessments : Investigations into the toxicity of hydantoin derivatives have employed isotopically labeled compounds to evaluate their effects on cellular systems. The findings revealed that certain derivatives exhibit lower toxicity profiles compared to their non-labeled counterparts .

Data Table: Biological Activities and Applications

Application AreaDescriptionKey Findings
Metabolic StudiesTracing metabolic pathways in vivoSignificant biotransformation observed
Drug DevelopmentUnderstanding drug interactions and metabolismInsights into pharmacokinetics
Environmental ResearchTracing pollutants and their degradationEffective in quantifying environmental impacts
ToxicologyAssessing toxicity of hydantoin derivativesLower toxicity profiles for certain derivatives

Q & A

Q. What are the key considerations for synthesizing and purifying Hydantoin-4,5-13C2,1-15N?

  • Methodological Answer : Synthesis involves alkylation of hydantoin derivatives with isotopically labeled reagents (e.g., ¹³C/¹⁵N-enriched bromo/chloro ketones). For example, coupling 5-substituted hydantoins with 2-bromo-1-(heteroaryl)ethanones under basic conditions (e.g., K₂CO₃ in DMF) yields labeled hydantoins . Purification requires recrystallization (e.g., using methanol/water mixtures) or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >98% isotopic purity . Ensure anhydrous conditions to prevent isotopic dilution.

Q. How is this compound characterized to confirm isotopic labeling and purity?

  • Methodological Answer : Use ¹H/¹³C/¹⁵N NMR to verify isotopic incorporation. For example:
  • ¹³C NMR : Peaks at ~170 ppm (C=O) and ~60–80 ppm (C-4,5-¹³C) confirm labeling .
  • ¹⁵N NMR : Resonances at ~120–150 ppm (imidazolidine nitrogens) distinguish ¹⁵N enrichment .
    High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 100.076 for C₃H₄¹³C₂¹⁵NN₂O₂) and isotopic abundance .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or isotopic exchange. Avoid prolonged exposure to light/moisture. Use PPE (gloves, goggles) during handling, as hydantoins may cause mild skin/eye irritation . For aqueous solutions, adjust pH to 6–8 to minimize decomposition .

Advanced Research Questions

Q. How can this compound be integrated into isotopic tracing experiments to study metabolic pathways?

  • Methodological Answer : Use pulse-chase experiments in cell/tissue models (e.g., hepatic or microbial systems). Track ¹³C/¹⁵N incorporation into downstream metabolites (e.g., urea cycle intermediates, purines) via LC-MS/MS or NMR isotopomer analysis . Optimize dosing to balance isotopic enrichment and cytotoxicity (e.g., 0.1–1 mM in culture media).

Q. How do isotopic effects of ¹³C/¹⁵N labeling impact experimental data interpretation?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : ¹⁵N labeling may slow enzymatic reactions (e.g., amidase cleavage) due to bond strength changes. Compare reaction rates with unlabeled controls .
  • Spectral Overlap : Natural abundance ¹³C (1.1%) can cause background noise. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Quantitative Corrections : Apply mass isotopomer distribution analysis (MIDA) to account for natural abundance contributions .

Q. What strategies are effective for resolving contradictions in isotopic enrichment data across studies?

  • Methodological Answer :
  • Standardized Calibration : Use internal standards (e.g., ¹³C-glucose) to normalize MS/NMR data .
  • Cross-Validation : Compare results from orthogonal techniques (e.g., NMR for positional enrichment vs. MS for bulk isotopic ratio) .
  • Batch Control : Replicate synthesis/purification protocols to minimize variability in isotopic purity .

Q. How can this compound be used to investigate metabolic cross-talk between pathways?

  • Methodological Answer : Co-administer with other tracers (e.g., ²H-glucose) in dual-isotope experiments . Use GC-MS to differentiate hydantoin-derived ¹³C/¹⁵N in TCA cycle intermediates (e.g., citrate, α-ketoglutarate) from glucose-derived ²H . For nitrogen tracking, analyze ¹⁵N incorporation into amino acids (e.g., glutamine) via isotopic ratio MS .

Q. What troubleshooting steps are recommended for low isotopic enrichment in synthesized this compound?

  • Methodological Answer :
  • Synthesis Yield : Optimize reaction time/temperature (e.g., 24 hr at 60°C for alkylation) and stoichiometry (1.2 eq. labeled reagent) .
  • Purification Losses : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to recover low-abundance isotopomers .
  • Analytical Sensitivity : Increase NMR acquisition time (≥64 scans) or MS resolution (>50,000) to detect trace impurities .

Q. How should researchers design cross-study comparisons using this compound?

  • Methodological Answer :
  • Metadata Reporting : Document isotopic purity (≥98%), synthesis route, and storage conditions in all publications .
  • Reference Standards : Share spectral libraries (e.g., ¹³C NMR shifts) via open-access databases for reproducibility .
  • Interlab Validation : Participate in ring trials using shared aliquots to harmonize analytical protocols .

Q. What ethical and reporting guidelines apply to studies using isotopically labeled hydantoins?

  • Methodological Answer :
    Follow ICMJE standards for chemical reporting:
  • Disclose manufacturer, batch number, purity (e.g., "this compound, 99% isotopic purity, CAS 1189495-02-0, DC Fine Chemicals Ltd") .
  • Include safety data (e.g., LD₅₀, disposal protocols) in supplementary materials .

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